![molecular formula C20H39N3O6 B2970898 Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate CAS No. 1442656-30-5](/img/structure/B2970898.png)
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate” is a chemical compound with the CAS Number: 1442656-30-5 . It has a molecular weight of 417.55 and its IUPAC name is methyl 3- (bis (3- ( (tert-butoxycarbonyl)amino)propyl)amino)propanoate . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 417.55 . The compound should be stored at +4°C .科学的研究の応用
Synthesis and Catalytic Applications
Chiral Ligands and Catalysis : A study by Zweifel et al. (2009) discusses the synthesis of chiral bis(olefin)amines through coupling reactions and their application in catalysis, notably in transfer hydrogenations. These findings could inform on the utility of similar compounds in synthesizing transition metal complexes for homogeneous catalytic reactions (Zweifel et al., 2009).
Corrosion Inhibition : Missoum et al. (2013) investigated bipyrazolic derivatives, structurally related to the query compound, as effective corrosion inhibitors for steel in hydrochloric acid solutions. This suggests potential industrial applications for similar compounds in protecting materials from corrosion (Missoum et al., 2013).
Polymer and Material Science
Endosomolytic Polymers : Ferruti et al. (2000) explored poly(amido-amine)s with functionalities related to the query compound for their ability to disrupt endosomal membranes, indicating potential use in gene delivery and therapeutic applications (Ferruti et al., 2000).
Recycling of Poly(ethylene terephthalate) : Shah and Shukla (2012) studied the aminolytic depolymerization of PET waste, which could relate to the chemical reactivity of similar compounds in recycling processes and the synthesis of new materials from plastic waste (Shah & Shukla, 2012).
Chemical Synthesis and Organic Chemistry Applications
Synthesis of Chiral Compounds : Research by Uraguchi and Terada (2004) on Brønsted acid-catalyzed Mannich reactions highlights the synthesis of chiral beta-aminoketones, which might parallel the synthetic utility of the compound for producing chiral intermediates in organic synthesis (Uraguchi & Terada, 2004).
Antioxidant Agents : Vartale et al. (2016) synthesized pyrido[1,2-a]pyrimidine derivatives, demonstrating their potent antioxidant properties. This suggests the potential of structurally similar compounds for research in oxidative stress and related conditions (Vartale et al., 2016).
Safety and Hazards
The safety information for “Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
特性
IUPAC Name |
methyl 3-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWUXGUTGEJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCNC(=O)OC(C)(C)C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)
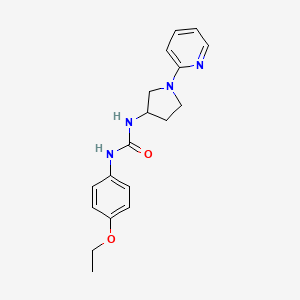
![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)
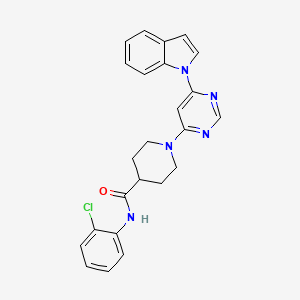
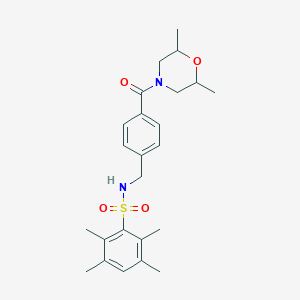
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)
![3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2970833.png)
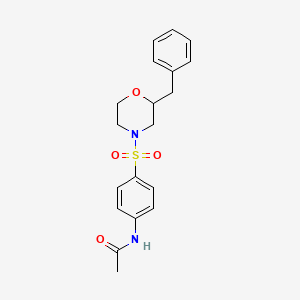
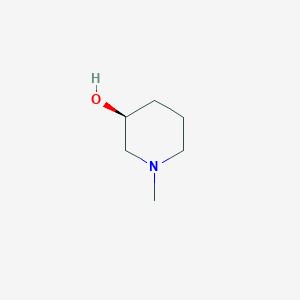
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)
